![molecular formula C18H19ClN2O3 B15241749 Methyl 4-amino-6-chloro-4'-morpholino-[1,1'-biphenyl]-3-carboxylate](/img/structure/B15241749.png)
Methyl 4-amino-6-chloro-4'-morpholino-[1,1'-biphenyl]-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 4-amino-6-chloro-4’-morpholino-[1,1’-biphenyl]-3-carboxylate is an organic compound that belongs to the class of biphenyl derivatives This compound is characterized by the presence of a biphenyl core substituted with amino, chloro, morpholino, and carboxylate groups
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-amino-6-chloro-4’-morpholino-[1,1’-biphenyl]-3-carboxylate typically involves multi-step organic reactions. One common method includes the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions often involve the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, at elevated temperatures.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, including temperature, pressure, and catalyst concentration, is crucial to achieve high efficiency and scalability.
化学反応の分析
Types of Reactions: Methyl 4-amino-6-chloro-4’-morpholino-[1,1’-biphenyl]-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The chloro group can be reduced to form the corresponding hydrocarbon.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles like sodium azide or thiourea under basic conditions.
Major Products:
Oxidation: Nitro derivatives.
Reduction: Hydrocarbon derivatives.
Substitution: Amino or thiol-substituted biphenyl derivatives.
科学的研究の応用
Methyl 4-amino-6-chloro-4’-morpholino-[1,1’-biphenyl]-3-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study protein-ligand interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
作用機序
The mechanism of action of Methyl 4-amino-6-chloro-4’-morpholino-[1,1’-biphenyl]-3-carboxylate involves its interaction with specific molecular targets. The amino and morpholino groups can form hydrogen bonds with biological macromolecules, while the biphenyl core provides hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways involved depend on the specific application and target.
類似化合物との比較
Methyl 4-amino-6-chloro-[1,1’-biphenyl]-3-carboxylate: Lacks the morpholino group, which may affect its solubility and biological activity.
Methyl 4-amino-4’-morpholino-[1,1’-biphenyl]-3-carboxylate: Lacks the chloro group, which may influence its reactivity and stability.
Uniqueness: Methyl 4-amino-6-chloro-4’-morpholino-[1,1’-biphenyl]-3-carboxylate is unique due to the presence of both chloro and morpholino groups, which confer distinct chemical and biological properties
特性
分子式 |
C18H19ClN2O3 |
|---|---|
分子量 |
346.8 g/mol |
IUPAC名 |
methyl 2-amino-4-chloro-5-(4-morpholin-4-ylphenyl)benzoate |
InChI |
InChI=1S/C18H19ClN2O3/c1-23-18(22)15-10-14(16(19)11-17(15)20)12-2-4-13(5-3-12)21-6-8-24-9-7-21/h2-5,10-11H,6-9,20H2,1H3 |
InChIキー |
YWFIXWQSSBXVEE-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=C(C=C(C(=C1)C2=CC=C(C=C2)N3CCOCC3)Cl)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[1-(aminomethyl)cyclohexyl]-N-methylacetamide](/img/structure/B15241675.png)
![3-[(5-Bromofuran-3-yl)methoxy]azetidine](/img/structure/B15241681.png)

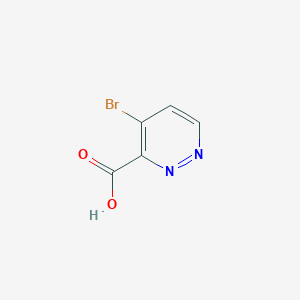
![1-[(E)-[(2-Cyanophenyl)methylidene]amino]guanidine](/img/structure/B15241691.png)
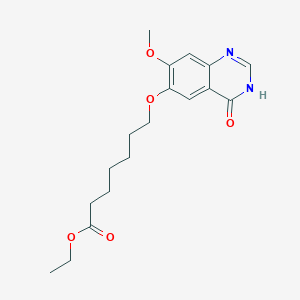
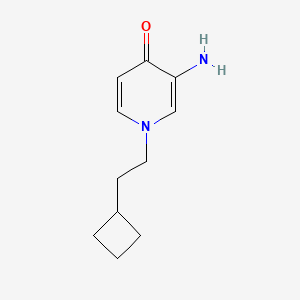
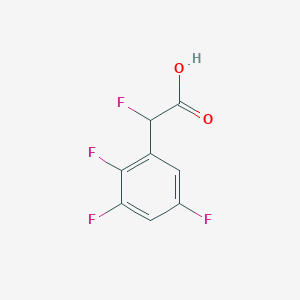
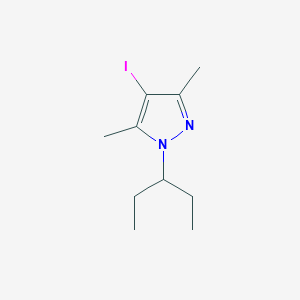
![2-Hydroxyimidazo[1,2-a]pyridine-3-carbonitrile](/img/structure/B15241713.png)
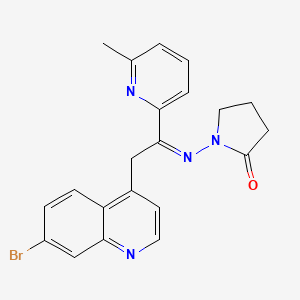
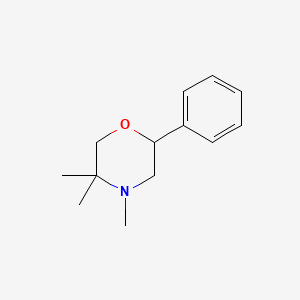
![(Z,6R)-6-[(10S,12S,13R,14S,17R)-12-acetyloxy-4,4,10,13,14-pentamethyl-3-oxo-1,2,5,6,7,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]-2-methylhept-2-enoic acid](/img/structure/B15241744.png)
![1-[(3-Methylphenyl)methyl]-1H-1,2,3-triazol-4-amine](/img/structure/B15241748.png)
